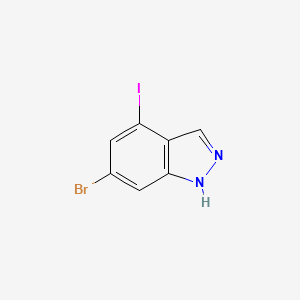

6-Bromo-4-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEAVIHSGOANQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646187 | |

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-41-5 | |

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-4-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-4-iodo-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established indazole chemistry and predicted characterization data derived from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 885519-41-5 | [1] |

| Molecular Formula | C₇H₄BrIN₂ | [1] |

| Molecular Weight | 322.93 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Storage | 2-8°C, protected from light | [1] |

Proposed Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 6-bromo-3-iodo-1H-indazole and is proposed as a potential method for the synthesis of the 4-iodo isomer.[2] Optimization of the reaction conditions may be necessary to achieve the desired regioselectivity.

Materials:

-

6-Bromo-1H-indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

-

Water (deionized)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (10%) to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

As no experimentally determined spectral data for this compound is publicly available, the following data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~8.1 | s | 1H | H-3 |

| ~7.8 | d | 1H | H-5 |

| ~7.5 | d | 1H | H-7 |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~128.0 | C-5 |

| ~125.0 | C-7 |

| ~115.0 | C-6 |

| ~112.0 | C-3a |

| ~90.0 | C-4 |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data:

| m/z | Ion | Notes |

| 322/324 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for one bromine and one iodine atom. |

| 195/197 | [M-I]⁺ | Fragment corresponding to the loss of an iodine atom. |

| 116 | [M-Br-I]⁺ | Fragment corresponding to the loss of both bromine and iodine atoms. |

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow.

Conclusion

This technical guide outlines a proposed synthetic route and predicted characterization data for this compound. The provided information is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug development. It is important to note that the presented synthetic protocol may require optimization, and the spectral data should be confirmed by experimental analysis upon successful synthesis of the target compound. Further research into the synthesis and biological evaluation of this and related indazole derivatives is warranted to explore their potential as therapeutic agents.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown promise in a range of therapeutic areas. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in drug development. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrIN₂ | [1] |

| Molecular Weight | 322.93 g/mol | [1] |

| CAS Number | 885519-41-5 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available. For comparison, the related compound 6-iodo-1H-indazole has a melting point of 207-211 °C.[2] | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in polar protic solvents and low solubility in nonpolar solvents. | |

| pKa (predicted) | 11.74 ± 0.40 | [1] |

| XLogP3-AA (calculated) | 2.9 | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Synthesis and Characterization

Experimental Protocols

Representative Synthesis of a Bromo-Iodo-Indazole Derivative (Adapted from the synthesis of 6-Bromo-3-iodo-1H-indazole)[3]

This protocol describes the iodination of 6-bromo-1H-indazole to yield a bromo-iodo-indazole. The regioselectivity of the iodination would need to be carefully controlled to obtain the desired 4-iodo isomer.

-

Materials: 6-bromo-1H-indazole, Potassium Hydroxide (KOH), Iodine (I₂), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃), Potassium carbonate (K₂CO₃).

-

Procedure:

-

Dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.

-

Add KOH (2.0 equivalents) to the solution and stir.

-

Slowly add a solution of I₂ (1.5 equivalents) in DMF to the mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the bromo-iodo-indazole product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Characterization of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: Will provide information on the carbon framework of the molecule, with characteristic shifts for the carbon atoms attached to bromine and iodine.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (322.93 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one iodine atom.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and C-H stretching vibrations of the indazole ring, as well as C=C and C=N stretching frequencies.[4]

Role in Drug Development: Kinase Inhibition

This compound is a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy. The indazole core acts as a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[5] The bromine and iodine atoms provide sites for further chemical modifications, such as cross-coupling reactions, to enhance binding affinity and selectivity for specific kinase targets.

Two important kinase families targeted by inhibitors derived from the bromo-indazole scaffold are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-Like Kinase 4 (PLK4).

VEGFR Signaling Pathway

VEGF and its receptors are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] VEGFR-2 is the primary receptor that mediates the downstream signaling effects of VEGF.[6]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based drugs.

PLK4 Signaling Pathway

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[7] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability and tumor progression.[7]

Caption: Overview of the PLK4 signaling pathway and its role in tumorigenesis.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of kinase inhibitors from this compound follows a structured workflow from chemical synthesis to biological evaluation.

Caption: General experimental workflow for the development of kinase inhibitors.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel kinase inhibitors. Its physicochemical properties, while not fully characterized in the public domain, suggest it is a stable solid that can be utilized in a variety of organic reactions. The indazole core provides a proven scaffold for ATP-competitive inhibition of kinases, and the bromo and iodo substituents offer versatile handles for synthetic elaboration to achieve high potency and selectivity. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 6-Iodo-1H-Indazole 261953-36-0 Boiling Point: 207.0 To 211.0 A C Boiling Point: 207.0 To 211.0 A C at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Chemrio [chemrio.com]

- 6. benchchem.com [benchchem.com]

- 7. soc.chim.it [soc.chim.it]

"6-Bromo-4-iodo-1H-indazole CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and a proposed synthetic route. Furthermore, it explores the rationale for its application in drug development, particularly as a scaffold for kinase inhibitors, and provides an illustrative experimental workflow for screening such compounds. The information is presented to support researchers and scientists in leveraging this molecule for the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a disubstituted indazole derivative featuring bromine and iodine atoms on the benzene ring. These modifications provide valuable handles for further chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 885519-41-5[1] |

| Molecular Formula | C₇H₄BrIN₂[1] |

| IUPAC Name | This compound |

| SMILES | BrC1=CC2=C(C=NN2)C(I)=C1[1] |

| InChI | InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)[1] |

Molecular Structure:

The molecular structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The bromine atom is attached at position 6 and the iodine atom at position 4 of the indazole core.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in drug design. The following table summarizes key predicted and available data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 322.93 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 410.4 ± 30.0 °C (Predicted) | |

| Density | 2.421 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.74 ± 0.40 (Predicted) | [1] |

| LogP | 3.35 (Predicted) |

Synthesis Protocol

While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a feasible synthetic route can be derived from the known chemistry of indazoles. The proposed method involves the direct iodination of the readily available 6-bromo-1H-indazole.

3.1. Proposed Synthesis of this compound

This protocol is based on the synthesis of the constitutional isomer, 6-bromo-3-iodo-1H-indazole, and is adapted for the synthesis of the 4-iodo isomer. The regioselectivity of the iodination will be influenced by the directing effects of the pyrazole ring and the bromine substituent.

Reaction Scheme:

Materials:

-

6-Bromo-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

3.2. Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the iodination.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural similarity to the purine core of ATP allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.

The bromine and iodine substituents on the this compound scaffold serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of inhibitor potency and selectivity against specific kinase targets.

4.1. Key Kinase Targets

Derivatives of substituted indazoles have shown significant inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4][5]

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication and is often overexpressed in various cancers.[6][7][8][9][10]

The ability to functionalize the 4- and 6-positions of the indazole ring allows for the design of inhibitors that can interact with specific residues within the ATP-binding pocket of these kinases, leading to high affinity and selectivity.

Mandatory Visualizations

5.1. Signaling Pathway: Simplified VEGFR-2 Signaling

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for indazole-based kinase inhibitors.

Caption: Simplified VEGFR-2 signaling pathway.

5.2. Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical experimental workflow for the screening of potential kinase inhibitors, such as derivatives of this compound.

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors, coupled with the potential for diverse functionalization at the bromine and iodine positions, makes it a compound of high interest for researchers in drug discovery and development. The information provided in this technical guide is intended to facilitate the exploration and application of this promising molecule in the quest for new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 6-Bromo-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for the design of bioactive molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound and detailed experimental protocols for data acquisition. While direct experimental data for this specific molecule is not widely published, the information herein is based on established principles of spectroscopy and data from structurally related indazole derivatives.

Molecular Structure

The chemical structure and numbering of this compound are presented below:

Molecular Formula: C7H4BrIN2[1] Molecular Weight: 322.93 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of characteristic spectral data of similar substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.5 - 14.5 | br s | - | 1H | N-H |

| ~8.0 - 8.2 | s | - | 1H | H-3 |

| ~7.8 - 8.0 | d | ~1.5 | 1H | H-5 |

| ~7.5 - 7.7 | d | ~1.5 | 1H | H-7 |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~142 | C-7a |

| ~135 | C-3 |

| ~128 | C-5 |

| ~125 | C-3a |

| ~120 | C-7 |

| ~115 | C-6 |

| ~90 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | N-H stretch |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1600-1620 | Medium | C=C aromatic ring stretch |

| 1450-1500 | Strong | C=N aromatic ring stretch |

| 1000-1100 | Strong | C-N stretch |

| 800-900 | Strong | C-H out-of-plane bend |

| 600-700 | Medium | C-Br stretch |

| 500-600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Notes |

| 323/325 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular ion peak.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

References

"solubility and stability of 6-Bromo-4-iodo-1H-indazole"

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development, particularly as a scaffold for kinase inhibitors.[1][2] Understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in drug discovery and development processes, including formulation, storage, and synthesis of derivatives. This technical guide consolidates the available information on this compound and provides a framework of established experimental protocols for a comprehensive evaluation of its solubility and stability profiles. While specific experimental data for this molecule is limited in public literature, this document infers its properties based on its chemical structure and the behavior of analogous compounds.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| CAS Number | 885519-41-5 | [3] |

| Molecular Formula | C₇H₄BrIN₂ | [3] |

| Molecular Weight | 322.93 g/mol | [3] |

| Exact Mass | 321.86026 | [3] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| Predicted pKa | 11.74 ± 0.40 | [3] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on the structure of this compound, which features a polar indazole core with N-H for hydrogen bonding, alongside bulky, lipophilic bromo and iodo substituents, a low aqueous solubility is anticipated.[4] Conversely, it is expected to exhibit higher solubility in polar aprotic organic solvents.

Predicted Solubility Characteristics

-

Aqueous Solubility: Expected to be low due to the presence of the large, hydrophobic iodine and bromine atoms which dominate the molecule's character.

-

Organic Solvent Solubility: Higher solubility is predicted in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[4] Halogenated solvents such as dichloromethane may also be effective.[5]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached in a saturated solution.[6][7]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8] Shake the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed.[8]

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9][10]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 6-Bromo-3-iodo-1-methyl-1H-indazole [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Strategic Application of 6-Bromo-1H-Indazole Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding sites of various protein kinases.[1][2] Among the functionalized indazoles, 6-Bromo-1H-indazole and its derivatives have emerged as particularly valuable intermediates in the synthesis of potent and selective kinase inhibitors, driving significant advancements in oncology and other therapeutic areas.[1][3] This technical guide delineates the potential applications of the 6-Bromo-1H-indazole scaffold, with a focus on its derivatization and role in the development of targeted therapies. While specific data on 6-Bromo-4-iodo-1H-indazole is limited in publicly available research, this guide will focus on the extensively documented applications of the broader 6-bromo-1H-indazole framework, including its 3-iodo and 4-amino derivatives.

The Versatility of the 6-Bromo-1H-indazole Scaffold

The strategic placement of a bromine atom at the 6-position of the 1H-indazole ring provides a versatile handle for a variety of synthetic transformations. This allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1] This is crucial for targeting the solvent-exposed regions of the kinase ATP-binding pocket, thereby enhancing inhibitor potency and selectivity.[1]

Furthermore, the indazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with the hinge region of the kinase active site.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for the design of competitive kinase inhibitors.[1]

Key Therapeutic Targets and Applications

Derivatives of 6-bromo-1H-indazole have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Notable targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, the formation of new blood vessels, VEGFRs are critical targets in cancer therapy.[1] By inhibiting VEGFR signaling, tumor growth and metastasis can be suppressed.

-

Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication and is often overexpressed in various cancers.[1][4] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.

The development of small molecule inhibitors targeting these and other kinases is a major focus of modern drug discovery, and the 6-bromo-1H-indazole scaffold has proven to be a highly effective starting point for these efforts.[1][3]

Quantitative Data on 6-Bromo-1H-indazole Derivatives

The following tables summarize the biological activity of representative kinase inhibitors derived from the 6-bromo-1H-indazole scaffold. This data highlights the potency and selectivity that can be achieved through the strategic functionalization of this versatile core.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay | Reference |

| W1 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |

| W3-4 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |

| W10-21 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |

| W23 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |

| Axitinib | VEGFR-2 | - | - | - | [4] |

| Axitinib | PLK4 | Ki = 4.2 | - | - | [4] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro. Ki represents the inhibition constant.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of compounds derived from 6-bromo-1H-indazole.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the iodination of 6-bromo-1H-indazole at the 3-position, a key step in preparing the scaffold for further diversification via cross-coupling reactions.

Materials:

-

6-Bromo-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Water

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.[1]

-

Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.[1]

-

Stir the mixture at room temperature for 4 hours.[1]

-

Pour the reaction mixture into water.[1]

-

Add saturated aqueous ammonium chloride.[1]

-

Filter the resulting precipitate.[1]

-

Wash the precipitate with water.[1]

-

Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[1]

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki coupling of a 3-iodo-indazole derivative with a boronic acid.

Materials:

-

6-Bromo-3-iodo-1H-indazole derivative (e.g., from Protocol 1)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., Cesium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine the 6-bromo-3-iodo-1H-indazole derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 1.5 equivalents).[5]

-

Add the degassed solvent mixture.[5]

-

Stir the mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100 °C) for a designated time (e.g., 8 hours), monitoring the reaction by TLC.[5]

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and purification by column chromatography.[5]

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a common method to determine the in vitro potency of a compound against a purified kinase.

Materials:

-

Test compound

-

Purified target kinase

-

Substrate for the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate buffer.

-

In a multi-well plate, add the test compound, the purified kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of 6-bromo-1H-indazole derivatives in medicinal chemistry.

Caption: Synthetic workflow for developing kinase inhibitors.

Caption: Simplified VEGFR signaling pathway and inhibition.

Conclusion

The 6-bromo-1H-indazole scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to interact with the ATP-binding site of kinases, makes it an invaluable tool for medicinal chemists. While the specific applications of this compound remain to be fully elucidated in the scientific literature, the extensive research on related 6-bromo-1H-indazole derivatives provides a robust framework for its potential use. The continued exploration of this and other functionalized indazole scaffolds holds great promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for indole and engage in crucial hydrogen bonding interactions, have cemented its role in the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the indazole core, detailing its physicochemical characteristics, common synthetic strategies, and its broad therapeutic applicability. We will explore its role in several FDA-approved drugs, present quantitative biological data, provide generalized experimental protocols, and illustrate key biological pathways and structure-activity relationships through detailed diagrams.

Introduction to the Indazole Scaffold

Indazole, or benzpyrazole, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system.[1] The scaffold exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[3] Its rigid structure and the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) capabilities allow it to mimic the binding interactions of endogenous ligands, making it a highly effective pharmacophore for a diverse range of biological targets.[2] Consequently, indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-emetic properties.[4][5]

Synthetic Strategies for the Indazole Core

The construction of the indazole ring system can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclizations and condensation reactions.

A common and versatile approach is the Cadogan-Sundberg reaction , which involves the reductive cyclization of ortho-nitro-substituted precursors. This method is particularly useful for creating a variety of substituted indazoles in a one-pot synthesis.[6][7] Another important method is the Davis-Beirut reaction , which efficiently synthesizes 2H-indazoles from o-nitrobenzaldehydes and primary amines under mild, base-catalyzed conditions.[4][5]

Below is a generalized workflow for a one-pot condensation and Cadogan reductive cyclization to form 2H-indazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

A Technical Guide to the Biological Significance of Halogenated Indazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of halogen atoms onto this scaffold significantly modulates the physicochemical properties and biological activity of the resulting derivatives, often enhancing their potency and selectivity.[1][2] This guide provides an in-depth exploration of the biological significance of halogenated indazole derivatives, with a primary focus on their role as potent protein kinase inhibitors in oncology. We will detail their mechanisms of action, summarize key quantitative data, present relevant experimental protocols, and visualize the critical signaling pathways they modulate.

Core Mechanism of Action: Protein Kinase Inhibition

The most prominent biological role of halogenated indazole derivatives is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3]

Indazole derivatives function primarily as ATP-competitive inhibitors. The indazole scaffold is adept at forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a structural feature that is essential for inhibitory activity. The addition of halogens (F, Cl, Br, I) to the indazole ring can enhance binding affinity through several mechanisms:

-

Increased Hydrophobicity: Halogens can improve interactions with hydrophobic pockets within the enzyme's active site.[1]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity of the N-H group on the indazole ring, strengthening its hydrogen bonding capability.

-

Formation of Halogen Bonds: In some cases, halogen atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich residues in the active site.

This inhibitory action disrupts downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis, forming the basis of their anticancer effects.[1]

Therapeutic Applications

Anticancer Activity

The vast majority of research on halogenated indazoles has been in oncology. Several FDA-approved drugs and numerous clinical candidates underscore the therapeutic potential of this compound class.[4][5]

-

VEGFR/PDGFR Inhibition: A primary target for many indazole-based anticancer agents is Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[1] By inhibiting VEGFR, these compounds cut off the blood supply to tumors, thereby suppressing their growth and spread. Pazopanib and Axitinib are notable examples of halogenated indazole-containing drugs that function as multi-kinase inhibitors, targeting VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and other tyrosine kinases.[1][4]

-

EGFR and HER2 Inhibition: Some derivatives show potent activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed in breast, lung, and other cancers.[6]

-

Other Kinase Targets: The versatility of the indazole scaffold allows for the development of inhibitors against a wide array of other kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and mTOR, highlighting their potential to overcome drug resistance and treat various cancer types.[1][6]

Other Biological Activities

While oncology is the main focus, halogenated indazoles have demonstrated a broader spectrum of biological activities:

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of kinases like p38 MAPK, which are involved in inflammatory signaling pathways.[7][8][9]

-

Antimicrobial: Halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported as antimicrobial agents, inhibiting bacterial lanosterol-14α-demethylase.[10]

-

Cardiovascular and Neuroprotective Roles: Some indazole derivatives have been investigated for cardiovascular diseases by targeting pathways involving p38 MAPK or acting as angiotensin II receptor antagonists.[8][11] Additionally, the selective estrogen receptor β agonist, Indazole-Cl, has shown therapeutic effects in mouse models of multiple sclerosis.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative halogenated indazole derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Citation |

| 6h | EGFR | 73.2 | Erlotinib | 61.1 | [6] |

| 6h | HER2 | 23.2 | Lapatinib | 17.4 | [6] |

| 6h | CDK2 | 284 | Roscovetine | 756 | [6] |

| 6h | AURKC | 11 | TSA | 30.4 | [6] |

| 13g (amide) | VEGFR-2 | 57.9 | Pazopanib | 30 | [1] |

| 13i (sulfonamide) | VEGFR-2 | 34.5 | Pazopanib | 30 | [1] |

| 54a | Aurora kinase A | 32 | - | - | [1] |

| Compound 38 | AT1 Receptor | 6 | - | - | [11] |

Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Citation |

| 6c, 6h-j | Various (4 lines) | - | 7.82 - 21.48 | [6] |

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [12] |

| 11a, 11b | NCI-H460 | Lung Carcinoma | 5 - 15 | [4] |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [13] |

| 6o | HEK-293 | Normal (for selectivity) | 33.2 | [13] |

Key Experimental Protocols

This section provides generalized methodologies for key experiments used in the evaluation of halogenated indazole derivatives.

General Synthesis of Halogenated Indazoles

A common method for synthesizing the indazole core involves the reaction of a suitably substituted o-toluidine derivative or a related precursor. Halogenation can be achieved either by using halogenated starting materials or by direct halogenation of the indazole scaffold using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[2]

Protocol: Microwave-Assisted Synthesis [14]

-

Reaction Setup: In a microwave-safe vessel, combine the starting material (e.g., ortho-nitro benzaldehyde, 1 mmol) and hydrazine hydrate (1.5 mmol) in a suitable solvent like distilled water or ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

-

Work-up: After cooling, the reaction mixture is typically poured into ice water. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with water and then purified, usually by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography, to yield the pure indazole derivative.

-

Characterization: The structure of the final compound is confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[6][14]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol: [15]

-

Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate (e.g., a generic peptide), and the halogenated indazole inhibitor at various concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound (inhibitor). Incubate the plate at room temperature for a specified time (e.g., 60 minutes). A control reaction without the inhibitor is run in parallel.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability / Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][13]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, K562) into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the halogenated indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways inhibited by these compounds and a typical experimental workflow for their evaluation.

Caption: Inhibition of the VEGFR signaling cascade by halogenated indazole derivatives.

Caption: Experimental workflow for the screening of anticancer indazole derivatives.

Conclusion and Future Prospects

Halogenated indazole derivatives represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[4] Their success is rooted in the scaffold's ability to effectively inhibit protein kinases central to tumor growth and survival. The strategic use of halogenation has proven to be a powerful tool for optimizing potency and fine-tuning pharmacological profiles.[1]

Future research will likely focus on several key areas:

-

Developing Novel Derivatives: Synthesizing new derivatives to inhibit novel kinase targets or to overcome acquired resistance to existing drugs.[1]

-

Improving Selectivity: Designing compounds with higher selectivity for specific kinases to reduce off-target effects and associated toxicities.

-

Multifunctional Agents: Creating hybrid molecules that target multiple disease pathways simultaneously to address complex conditions like cancer and inflammation.[10]

-

Exploring New Therapeutic Areas: Expanding the application of these versatile compounds to other diseases, including neurodegenerative, infectious, and cardiovascular disorders.[8][10]

The continued exploration of the indazole scaffold, coupled with advanced drug design strategies, promises to deliver a new generation of innovative therapeutics with significant clinical impact.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

- 15. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Bromo-4-iodo-1H-indazole in the Development of Potent Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the kinase active site.[1] Among the variously substituted indazoles, halo-substituted derivatives serve as exceptionally versatile building blocks for the synthesis of potent and selective kinase inhibitors. This guide focuses on the strategic importance of 6-bromo-4-iodo-1H-indazole, a key intermediate that offers multiple reaction vectors for chemical elaboration, enabling the exploration of deep kinase active sites and the development of next-generation targeted therapies. While public domain data on this compound is limited, this guide will also draw on data from the closely related and well-documented 6-bromo-1H-indazole scaffold to illustrate the potential of this class of compounds.

The 6-Bromo-1H-Indazole Core: A Privileged Scaffold

The 1H-indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to bind to the ATP-binding pocket of a wide array of protein kinases.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain, a key determinant of binding affinity.[1]

The strategic placement of a bromine atom at the 6-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][2] This allows for the introduction of diverse aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and modulating selectivity.[1] Further substitution, such as the introduction of an iodine atom at the 4-position, provides an additional, often more reactive, site for similar cross-coupling reactions, allowing for a multi-directional approach to inhibitor design.

Synthesis of Halogenated Indazole Building Blocks

The synthesis of halogenated indazoles is a critical first step in the development of kinase inhibitors based on this scaffold. Below are representative protocols for the synthesis of key intermediates.

Large-Scale Synthesis of 6-Bromo-1H-indazole

A robust method for the gram-scale synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]

Experimental Protocol:

-

Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

-

Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Synthesis of 6-Bromo-3-iodo-1H-indazole

Iodination at the 3-position of 6-bromo-1H-indazole creates a valuable intermediate for further functionalization.[4]

Experimental Protocol:

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture and stir at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will precipitate a white solid.

-

Filter and dry the solid to give intermediate 6-bromo-3-iodo-1H-indazole (yield 71.2%).[4]

Application in Kinase Inhibitor Synthesis

The halogenated indazole core is a versatile starting point for the synthesis of a wide range of kinase inhibitors. The bromine and iodine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to optimize potency and selectivity.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indazole core and aryl or heteroaryl boronic acids.[1]

Experimental Protocol:

-

In a reaction vessel, combine the bromo-iodo-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

The crude product can be purified by silica gel column chromatography.

Workflow for Kinase Inhibitor Synthesis and Evaluation

Caption: A generalized workflow for the discovery of kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Derivatives of the 6-bromo-1H-indazole scaffold have shown potent inhibitory activity against several clinically relevant kinases, including AXL and c-Met, which are implicated in cancer progression and drug resistance.

AXL Kinase

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell survival, proliferation, and migration.[5][6]

AXL Signaling Pathway

Caption: Simplified AXL signaling cascade and point of inhibition.

c-Met Kinase

The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in cell growth, motility, and invasion.[7] Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.

c-Met Signaling Pathway

Caption: Key downstream pathways of c-Met signaling.

Quantitative Analysis of Indazole-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required for 50% inhibition in vitro. The following tables summarize the IC50 values for representative indazole-based kinase inhibitors.

Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| Axitinib | VEGFR2 | 0.2 - 1.6 | Cell-free / Endothelial Cells |

| Axitinib | VEGFR3 | 0.1 - 1.6 | Cell-free / Endothelial Cells |

| Axitinib | PDGFRβ | 1.6 | Cell-free |

| Axitinib | c-Kit | 1.7 | Cell-free |

| Pazopanib | VEGFR1 | 15 | Cell-free |

| Pazopanib | VEGFR2 | 30 | Cell-free |

| Pazopanib | VEGFR3 | 47 | Cell-free |

| Pazopanib | PDGFRβ | 84 | Cell-free |

| Pazopanib | c-Kit | 74 | Cell-free |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols for Biological Evaluation

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay such as ADP-Glo™.

Experimental Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor dilutions or DMSO (for controls).

-

Enzyme and Substrate Addition: Add 2 µL of the target kinase (e.g., AXL or c-Met) and 2 µL of a substrate/ATP mix. The ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Phospho-Kinase Assay (Western Blot)

This protocol is for detecting the phosphorylation status of a target kinase in cells treated with an inhibitor.

Experimental Protocol:

-

Cell Culture and Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the effect of the inhibitor on kinase phosphorylation.

Conclusion

The 6-bromo-1H-indazole scaffold and its derivatives, such as this compound, are highly valuable and versatile starting materials for the synthesis of novel kinase inhibitors. Their proven utility in developing potent inhibitors against critical cancer targets underscores their importance in drug discovery. The protocols and data presented in this guide provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes for 6-Bromo-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and potential synthetic routes for 6-bromo-4-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a direct, published protocol for this specific molecule, this review focuses on established methods for the synthesis of the core scaffold and analogous functionalization reactions, offering plausible pathways for its preparation.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound presents a unique combination of functionalities that can be exploited for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of complex pharmaceutical agents. This document outlines the synthesis of the key starting material, 6-bromo-1H-indazole, and explores potential strategies for the regioselective introduction of an iodine atom at the 4-position.

Synthesis of the Starting Material: 6-Bromo-1H-indazole

A robust and scalable synthesis of 6-bromo-1H-indazole has been reported, proceeding from 4-bromo-2-methylaniline. This method involves a diazotization and cyclization sequence.

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole

-

Step 1: Acetylation of 4-bromo-2-methylaniline:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

-

Step 2: Diazotization and Cyclization:

-

To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to 25°C.

-

-

Step 3: Work-up and Hydrolysis:

-

Remove the volatile components from the reaction mixture under vacuum.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

-

-

Step 4: Isolation and Purification:

-

Cool the acidic mixture to 20°C.

-

Adjust the pH to 11 by adding a 50%

-

Methodological & Application

Application Notes: Selective Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-bromo-1H-indazoles

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures. This protocol details a method for the selective Suzuki-Miyaura coupling reaction of 6-Bromo-4-iodo-1H-indazole with various boronic acids. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a selective reaction at the C4 position of the indazole ring.[1][2][3] This chemoselectivity provides a direct route to 4-aryl-6-bromo-1H-indazoles, which are valuable intermediates for further diversification.

Principle of the Method

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

In the case of this compound, the oxidative addition is expected to occur preferentially at the more labile carbon-iodine bond over the stronger carbon-bromine bond, leading to the selective formation of the 4-coupled product.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the selective Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature for other halo-indazoles.[5][6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4-6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O (3:1.5:0.5) | 100 | 3-5 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O (4:1) | 80 | 6-8 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4-6 | 82-92 |

Experimental Protocols

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (argon or nitrogen line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Detailed Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Degassing: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) to the reaction mixture.

-